[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile
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Overview
Description
2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6BrClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-chloroquinolin-8-ol with chloroacetonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their function.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-chloroquinolin-8-ol: A precursor in the synthesis of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile.
Chloroacetonitrile: Another precursor used in the synthesis.
Other Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and its halogenated derivatives.
Uniqueness
2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. The acetonitrile group also adds to its versatility in chemical synthesis, allowing for further functionalization and derivatization.
This detailed article provides a comprehensive overview of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88757-16-8 |
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Molecular Formula |
C11H6BrClN2O |
Molecular Weight |
297.53 g/mol |
IUPAC Name |
2-(7-bromo-5-chloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
InChI Key |
WQFUHCILBBOKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OCC#N)N=C1 |
Origin of Product |
United States |
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